Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS) Over eNOS
This compound demonstrates a functional selectivity for inhibiting neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS) in a cellular context. In HEK293 cells expressing human NOS isoforms, it inhibited nNOS-mediated nitric oxide production with an EC50 >10,000 nM, while exhibiting an EC50 >100,000 nM against eNOS, indicating at least a 10-fold window of selectivity [1]. This functional profile distinguishes it from pan-NOS inhibitors, which would show potent inhibition of both isoforms.
| Evidence Dimension | Functional Inhibition of NOS Isoforms in Human Cells |
|---|---|
| Target Compound Data | EC50 >10,000 nM (nNOS); EC50 >100,000 nM (eNOS) |
| Comparator Or Baseline | Pan-NOS inhibitor (implied): Equivalent potency against nNOS and eNOS. |
| Quantified Difference | >10-fold selectivity window for nNOS over eNOS. |
| Conditions | HEK293 cells expressing human nNOS or eNOS; stimulated with ionomycin or A23187; NO production measured after 24 hours [1]. |
Why This Matters
For researchers studying nNOS-specific pathways, this compound provides a defined selectivity profile, reducing confounding effects from eNOS inhibition that would occur with less selective analogs.
- [1] BindingDB. BDBM50348718 (CHEMBL1801494): N-(2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide. EC50 data for human nNOS and eNOS. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348718 View Source
